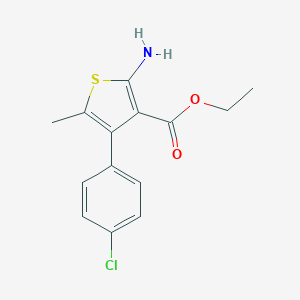![molecular formula C24H23N3O2 B442654 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE](/img/structure/B442654.png)
4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE is a complex organic compound that features a pyrazole ring, a quinoline moiety, and an isopropoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the isopropoxyphenyl group. The final step involves the formation of the pyrazole ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学的研究の応用
Chemistry
In chemistry, 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
類似化合物との比較
Similar Compounds
- (3,5-dimethyl-1H-pyrazol-1-yl)[2-(4-methoxyphenyl)-4-quinolyl]methanone
- (3,5-dimethyl-1H-pyrazol-1-yl)[2-(4-ethoxyphenyl)-4-quinolyl]methanone
Uniqueness
4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE is unique due to the presence of the isopropoxyphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.
特性
分子式 |
C24H23N3O2 |
|---|---|
分子量 |
385.5g/mol |
IUPAC名 |
(3,5-dimethylpyrazol-1-yl)-[2-(4-propan-2-yloxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C24H23N3O2/c1-15(2)29-19-11-9-18(10-12-19)23-14-21(20-7-5-6-8-22(20)25-23)24(28)27-17(4)13-16(3)26-27/h5-15H,1-4H3 |
InChIキー |
UFHLLCKVAPYLOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC(C)C)C |
正規SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-[(3-propoxybenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B442580.png)
![Methyl 2-[(3-ethoxybenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B442582.png)
![Methyl 6-phenyl-2-[(4-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442583.png)

![Ethyl 5-[(2-fluoroanilino)carbonyl]-2-{[(4-methoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B442586.png)
![Methyl 2-[(4-butoxybenzoyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B442589.png)

![3-(1,3-benzodioxol-5-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B442591.png)
![Ethyl 2-[(4-propoxybenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B442592.png)


